An In-depth Technical Guide to the Chemical Properties of Ethyl (4-chlorophenyl)aminoacetate
An In-depth Technical Guide to the Chemical Properties of Ethyl (4-chlorophenyl)aminoacetate
This technical guide provides a comprehensive overview of the chemical properties of Ethyl (4-chlorophenyl)aminoacetate, a significant molecule in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characteristics, and potential applications, grounded in established scientific principles.
Introduction
Ethyl (4-chlorophenyl)aminoacetate, also known by its IUPAC name ethyl 2-(4-chloroanilino)acetate, is an N-aryl derivative of the amino acid glycine. Its structure, featuring a 4-chlorophenyl group attached to the nitrogen of an ethyl glycinate backbone, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems and molecules with potential biological activity. This guide will delve into the known chemical attributes of this compound, providing both established data and predictive insights based on the reactivity of its constituent functional groups.
Chemical Identity and Physical Properties
A clear definition of the molecule's fundamental properties is the first step in any rigorous chemical assessment. Ethyl (4-chlorophenyl)aminoacetate is a distinct chemical entity that should not be confused with its isomers, such as ethyl (4-chlorophenyl)acetate.
| Property | Value | Reference |
| CAS Number | 2521-89-3 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| IUPAC Name | ethyl 2-(4-chloroanilino)acetate | [2][3] |
| Synonyms | Ethyl (4-chloroanilino)acetate | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically available at ≥95% | [1] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [1] |
Synthesis of Ethyl (4-chlorophenyl)aminoacetate
The primary route for the synthesis of Ethyl (4-chlorophenyl)aminoacetate involves the nucleophilic substitution of a haloacetate with 4-chloroaniline. This reaction is a standard method for the preparation of N-aryl glycine esters.
Synthetic Pathway
The synthesis proceeds via the N-alkylation of 4-chloroaniline with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.
Caption: General synthesis pathway for Ethyl (4-chlorophenyl)aminoacetate.
Experimental Protocol
The following protocol is based on the synthesis of ethyl 2-(4-chloroanilino)acetate as described in the literature.[2]
Materials:
-
4-Chloroaniline
-
Ethyl chloroacetate
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Anhydrous sodium acetate
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Solvent (e.g., ethanol, though the cited procedure is solvent-free)
Procedure:
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A mixture of 4-chloroaniline (1 equivalent), ethyl chloroacetate (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) is prepared.[2]
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The reaction mixture is heated under reflux for 18 hours.[2]
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After cooling, the reaction mixture is washed with water.
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The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final product.
Causality Behind Experimental Choices:
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Base: Anhydrous sodium acetate acts as a base to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. Other non-nucleophilic bases can also be employed.
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Reflux: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe. The 18-hour duration suggests that the reaction is not instantaneous and requires prolonged heating to achieve a good yield.
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Workup: The aqueous wash is crucial for removing the salt byproduct (sodium chloride) and any remaining water-soluble starting materials.
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Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities and yielding a crystalline product.
Spectroscopic and Structural Characterization
While detailed, publicly available spectra for Ethyl (4-chlorophenyl)aminoacetate are scarce, its structural features allow for the prediction of its key spectroscopic characteristics. The crystal structure has been confirmed by X-ray diffraction.[2]
Predicted ¹H NMR Spectrum (in CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene group adjacent to the nitrogen, the N-H proton, and the aromatic protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | 3H |
| -OCH₂- (Ethyl) | ~4.2 | Quartet (q) | 2H |
| -NCH₂- | ~3.9 | Singlet (s) | 2H |
| N-H | ~4.5 - 5.5 (broad) | Singlet (s) | 1H |
| Aromatic -H (ortho to Cl) | ~7.2 | Doublet (d) | 2H |
| Aromatic -H (ortho to NH) | ~6.6 | Doublet (d) | 2H |
Rationale for Predictions:
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The ethyl group protons will show the characteristic triplet-quartet pattern.
-
The methylene protons adjacent to the nitrogen will appear as a singlet, as there are no adjacent protons to couple with.
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The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.
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The aromatic protons will form an AA'BB' system, appearing as two doublets due to the symmetry of the 4-substituted ring.
Predicted ¹³C NMR Spectrum (in CDCl₃)
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (Ethyl) | ~14 |
| -OC H₂- (Ethyl) | ~61 |
| -NC H₂- | ~46 |
| Aromatic C -Cl | ~124 |
| Aromatic C -H | ~114, ~129 |
| Aromatic C -N | ~146 |
| C =O (Ester) | ~171 |
Rationale for Predictions:
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The ester carbonyl carbon will be the most downfield signal.
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The aromatic carbons will appear in the typical aromatic region (110-150 ppm), with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing chloro group.
-
The aliphatic carbons of the ethyl and methylene groups will appear in the upfield region.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3350 - 3450 | Sharp, medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to strong |
| C-H Stretch (sp²) | 3000 - 3100 | Medium |
| C=O Stretch | ~1735 | Strong, sharp |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 700 - 850 | Strong |
Rationale for Predictions:
-
A sharp N-H stretch is expected for the secondary amine.
-
A strong carbonyl absorption around 1735 cm⁻¹ is characteristic of an α-amino ester.
-
The C-N and C-Cl stretches will also be present in their respective regions.
Predicted Mass Spectrum
In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 213 and 215 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the C-C bond alpha to the nitrogen.
Crystal Structure
The crystal structure of Ethyl (4-chlorophenyl)aminoacetate has been determined by X-ray crystallography. The molecule is reported to be nearly planar. In the solid state, molecules form inversion dimers linked by N-H···O hydrogen bonds between the amine proton and a carbonyl oxygen of a neighboring molecule.[2]
Caption: Dimer formation via hydrogen bonding in the crystal lattice.
Chemical Reactivity and Stability
The reactivity of Ethyl (4-chlorophenyl)aminoacetate is governed by its three main functional groups: the secondary aromatic amine, the ester, and the chlorinated aromatic ring.
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N-H Acidity and Basicity: The secondary amine is weakly basic and can be protonated by strong acids. The N-H proton is weakly acidic and can be removed by a strong base.
-
Nucleophilicity of Nitrogen: The nitrogen atom is nucleophilic and can undergo further alkylation or acylation reactions under appropriate conditions.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, N-(4-chlorophenyl)glycine, under either acidic or basic conditions.
-
Aromatic Ring Substitution: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the chlorine atom. However, the amino group is an activating, ortho-, para-director, which may influence the regioselectivity of certain reactions.
-
Stability: The compound is expected to be stable under standard laboratory conditions, but should be protected from strong acids, strong bases, and high temperatures to prevent decomposition. It should be stored in a dark, dry place.[1]
Applications in Research and Drug Development
While specific, large-scale applications of Ethyl (4-chlorophenyl)aminoacetate are not widely documented, its structural motifs suggest its utility as a building block in medicinal chemistry.
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Precursor for Heterocyclic Synthesis: N-Aryl glycine esters are valuable precursors for the synthesis of various nitrogen-containing heterocycles. For instance, Ethyl (4-chlorophenyl)aminoacetate has been synthesized as a precursor for the preparation of biologically active sydnone derivatives.[2]
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Scaffold for Biologically Active Molecules: The N-(4-chlorophenyl)glycine core is a substructure in various compounds explored for their therapeutic potential. The presence of the chlorine atom can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its binding to biological targets.
-
Glycine Derivative: As a derivative of glycine, it can be used in peptide synthesis or as a starting material for more complex unnatural amino acids.[4]
Safety and Handling
For any chemical compound, a thorough understanding of its potential hazards is paramount for safe handling in a laboratory setting.
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Hazard Statements: Based on supplier information for compounds with the same CAS number, it is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.[1] The hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: Standard precautions for handling irritating chemicals should be followed, including P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), and specific first aid measures in case of contact (P302+P352, P305+P351+P338).[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
References
-
Bouali, J., Hafid, A., Khouili, M., Saadi, M., & Ketatni, E. M. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1017. [Link]
-
Bouali, J., Hafid, A., Khouili, M., Saadi, M., & Ketatni, E. M. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
PubChem. (n.d.). 2-(4-Chloroanilino)ethyl 2-oxoacetate. Retrieved January 11, 2026, from [Link]
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Chemsrc. (n.d.). ethyl 2-[(4-chlorophenyl)amino]acetate. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). Glycine, N-(4-chlorophenyl)-, methyl ester. Retrieved January 11, 2026, from [Link]
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